

comparing potassium tetradecanoate and sodium myristate properties

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Compound of Interest

Compound Name: *potassium;tetradecanoate*

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Comparative Guide: Potassium Tetradecanoate vs. Sodium Myristate

Executive Summary & Chemical Identity[1]

Potassium tetradecanoate (Potassium Myristate) and Sodium Myristate are both surfactant salts of myristic acid (C14:0). While they share the same hydrophobic tail, the choice of counter-ion (

vs.

) fundamentally alters their physicochemical behavior—most notably their Krafft point and solubility profile.

For drug delivery and formulation professionals, the critical distinction is:

- Sodium Myristate: High Krafft point (~45–50°C). Insoluble crystallites at room temperature. Used in solid soaps or high-temperature processes.

- Potassium Myristate: Low Krafft point (<20°C).[1] Soluble micelles at room temperature. Preferred for liquid formulations, cold-process emulsification, and permeation enhancement.

Feature	Sodium Myristate	Potassium Tetradecanoate
CAS Number	822-12-8	13429-27-1
Molecular Formula		
MW (g/mol)	250.35	266.46
Counter-ion Radius (Ionic)	1.02 Å	1.38 Å
Counter-ion Radius (Hydrated)	~3.58 Å	~3.31 Å
Primary Utility	Solid dose binders, gelling agents	Liquid surfactants, permeation enhancers

Physicochemical Performance Comparison

Solubility & The Krafft Point Divergence

The Krafft Point (

) is the minimum temperature at which the surfactant's solubility equals its Critical Micelle Concentration (CMC).[2] Below

, the surfactant exists as hydrated crystals (precipitate); above

, it forms a clear micellar solution.[2]

- Sodium Myristate (

): The smaller ionic radius of

allows for tighter crystal lattice packing with the carboxylate headgroups, resulting in high lattice energy. At 25°C, Sodium Myristate is essentially insoluble, forming opaque suspension of crystallites.

- Potassium Myristate (

): The larger

ion disrupts the crystal lattice packing, significantly lowering the lattice energy. This depresses the

below room temperature, allowing the formation of stable micelles at 25°C.

Critical Micelle Concentration (CMC)

The CMC determines the efficiency of the surfactant.[3] Note that CMC values are temperature-dependent.[4][5]

Property	Sodium Myristate	Potassium Myristate
CMC (Approx.)	~4.0 mM (measured at 50°C)	~3.0 – 6.0 mM (measured at 25°C)
Thermodynamic Driver	Entropy-driven (hydrophobic effect)	Entropy-driven (hydrophobic effect)
Counter-ion Effect	Higher charge density of can lead to stronger headgroup shielding in some monolayers, but solubility limits practical CMC measurement at RT.	Lower charge density of generally leads to looser headgroup packing, but high solubility makes it a more versatile surfactant at physiological temps.

Counter-ion Specificity in Biological Systems

- Hofmeister Series: [ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">](#)

is more chaotropic ("structure breaking") than

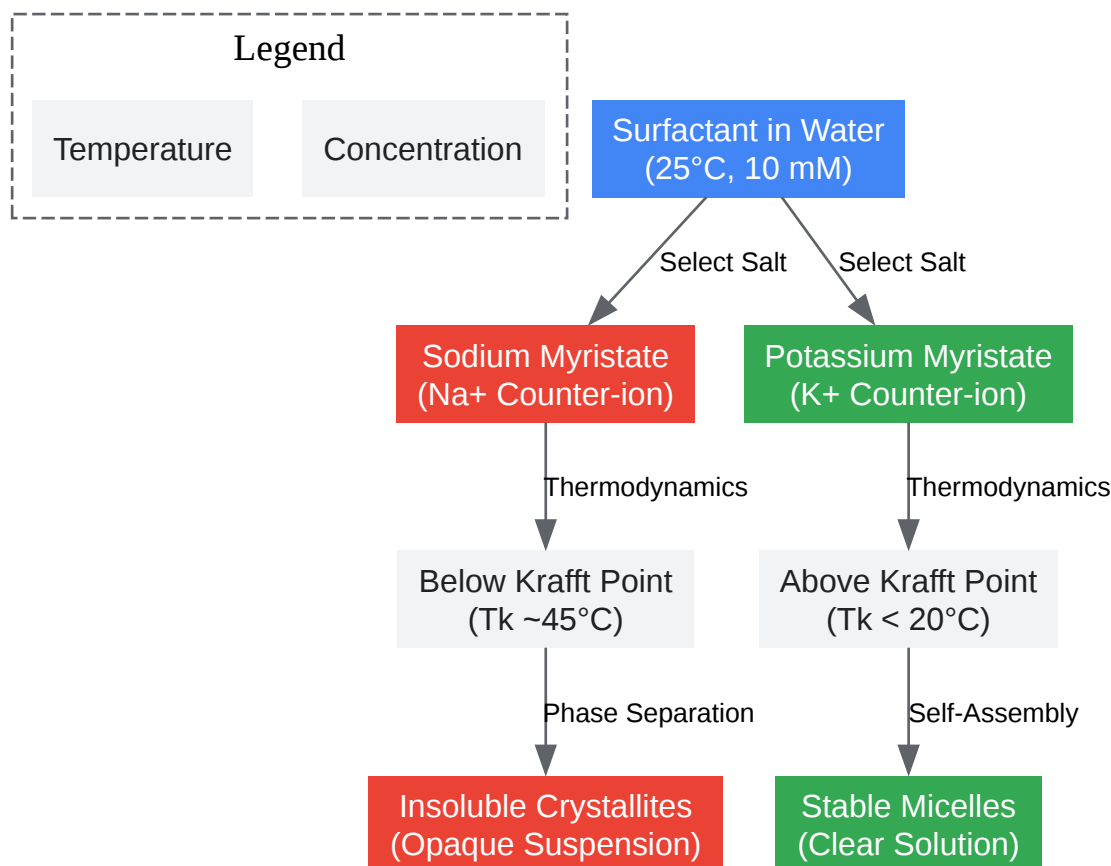
. In formulation, potassium salts often cause less "salting out" of proteins than sodium salts.

- Permeation Enhancement: Potassium myristate is often cited in permeation studies because it remains soluble at the interface of biological membranes (37°C), whereas sodium

myristate may risk precipitation if the local concentration exceeds its solubility limit at skin temperature.

Visualizing the Phase Behavior

The following diagram illustrates the critical phase difference between the two salts.



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Caption: Phase behavior divergence at room temperature (25°C). Sodium myristate precipitates due to high Krafft point, while potassium myristate forms micelles.

Experimental Protocols

Protocol A: Determination of CMC via Conductivity

Objective: Determine the CMC of Potassium Myristate at 25°C. Note: For Sodium Myristate, this entire protocol must be conducted at 50°C (using a jacketed vessel) to ensure solubility.

Materials:

- Potassium Myristate (High Purity >99%)
- Deionized water (Type I, 18.2 MΩ·cm)
- Conductivity Meter (e.g., Mettler Toledo SevenCompact) with temperature compensation.
- Magnetic stirrer and water bath.

Workflow:

- Preparation: Prepare a 20 mM stock solution of Potassium Myristate in deionized water. Ensure complete dissolution (solution should be clear).
- Calibration: Calibrate the conductivity probe using standard KCl solutions (e.g., 1413 μS/cm).
- Baseline: Place 50 mL of deionized water in a beaker under constant stirring at 25°C. Record baseline conductivity ().
- Titration:
 - Add the stock solution in small increments (e.g., 0.5 mL).
 - Allow 2 minutes for equilibration after each addition.
 - Record conductivity () and total volume.
- Calculation:
 - Correct conductivity for dilution:
 - Plot (y-axis) vs. Concentration (x-axis).

- Analysis: The plot will show two linear regions with different slopes. The intersection of these lines is the CMC.[3][6]

Protocol B: Krafft Point Determination

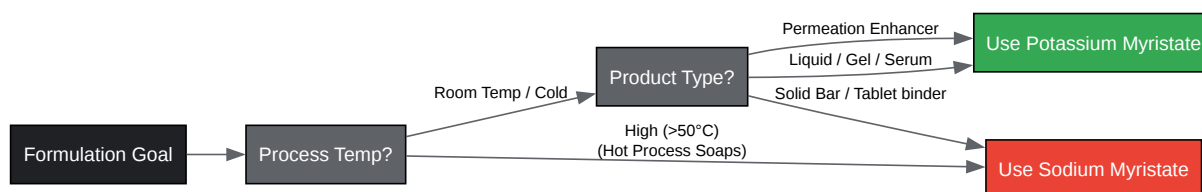
Objective: precise identification of the temperature where solubility drastically increases.

Workflow:

- Prepare a 1% (w/w) dispersion of the surfactant in water.
- Cooling: Cool to 4°C. Sodium myristate will be a solid precipitate; Potassium myristate may be a clear solution or viscous gel depending on exact concentration.
- Heating Ramp: Slowly heat the sample (1°C/min) while monitoring turbidity (optical density at 600 nm) or conductivity.
- Endpoint: The temperature at which the solution becomes optically clear (turbidity drops to near zero) or conductivity spikes (release of free ions) is the Krafft Point ().[2]

Formulation Decision Matrix

Use this logic flow to select the appropriate myristate salt for your application.



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Caption: Decision logic for selecting between Na-Myristate and K-Myristate based on processing temperature and final dosage form.

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